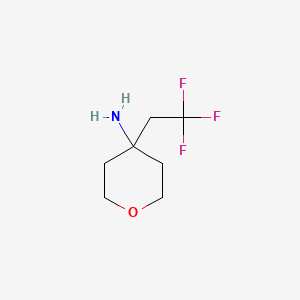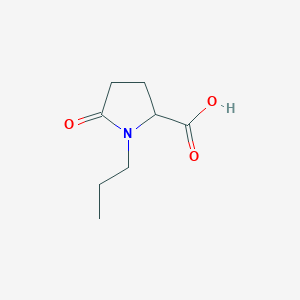
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is not fully understood. However, several studies have suggested that the compound exerts its biological activity by interacting with various cellular targets. For example, the compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. It has also been reported to inhibit the activity of histone deacetylase, which regulates gene expression.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. In addition, the compound has been reported to have low toxicity towards normal cells, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole in lab experiments is its diverse biological activities. The compound can be used to study the mechanisms of cancer cell growth and proliferation, microbial growth, and inflammation. In addition, the compound has been shown to have low toxicity towards normal cells, making it a safe candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. The compound is highly insoluble in water, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole. Some of the major future directions are:
1. Development of novel anticancer agents: The compound has shown promising anticancer activity in various cancer cell lines. Future research can focus on developing novel derivatives of this compound with improved anticancer activity and reduced toxicity.
2. Study of the mechanism of action: The exact mechanism of action of the compound is not fully understood. Future research can focus on studying the molecular targets of the compound and its effects on cellular pathways.
3. Development of antimicrobial agents: The compound has shown significant antimicrobial activity against various bacterial and fungal strains. Future research can focus on developing novel derivatives of this compound with improved antimicrobial activity.
4. Development of anti-inflammatory agents: The compound has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Future research can focus on developing novel derivatives of this compound with improved anti-inflammatory activity.
In conclusion, this compound is a promising compound with diverse biological activities. Its potential applications in various fields make it an attractive candidate for drug development. Further research is needed to fully understand the mechanism of action and to develop novel derivatives with improved activity.
Métodos De Síntesis
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole with ethylsulfonyl chloride in the presence of triethylamine. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. Some of the major scientific research applications of this compound are:
1. Anticancer activity: Several studies have reported the anticancer activity of this compound against various cancer cell lines. The compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
2. Antimicrobial activity: this compound has also been reported to possess significant antimicrobial activity against various bacterial and fungal strains. The compound inhibits the growth of these microorganisms by disrupting their cell membrane integrity.
3. Anti-inflammatory activity: The compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-21(17,18)16-7-5-10(6-8-16)12-14-15-13(20-12)11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKZLILDNFZXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2631080.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2631085.png)
![Tert-butyl 4-[amino(3-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2631086.png)
![4-[2-(4-Chlorophenyl)ethyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2631087.png)
![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2631093.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methylbenzoate](/img/structure/B2631097.png)


![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide](/img/structure/B2631101.png)
![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methylbenzenecarboxamide](/img/structure/B2631102.png)

